molecular formula C8H7FN2O2S B13925737 N-(5-cyano-2-fluorophenyl)methanesulfonamide

N-(5-cyano-2-fluorophenyl)methanesulfonamide

Cat. No.: B13925737
M. Wt: 214.22 g/mol
InChI Key: BHTFRIRAQJNMQM-UHFFFAOYSA-N
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Description

N-(5-cyano-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol It is characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-cyano-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

[ \text{5-cyano-2-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-cyano-2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-2-chlorophenyl)methanesulfonamide
  • N-(5-cyano-2-bromophenyl)methanesulfonamide
  • N-(5-cyano-2-iodophenyl)methanesulfonamide

Uniqueness

N-(5-cyano-2-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

N-(5-cyano-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3

InChI Key

BHTFRIRAQJNMQM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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